molecular formula C22H26N2O4S B2455313 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 941997-27-9

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2455313
CAS No.: 941997-27-9
M. Wt: 414.52
InChI Key: ZMTPGVAMZRYBAA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dimethylamino group, a naphthalene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through Friedel-Crafts alkylation.

    Introduction of the Dimethylamino Group: The naphthalene derivative is then reacted with dimethylamine under appropriate conditions to introduce the dimethylamino group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-2,5-dimethoxybenzenesulfonamide
  • N-(2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
  • N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Uniqueness

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-24(2)20(19-11-7-9-16-8-5-6-10-18(16)19)15-23-29(25,26)22-14-17(27-3)12-13-21(22)28-4/h5-14,20,23H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTPGVAMZRYBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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